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Compound of Interest

Compound Name: Ammonium tetraphenylborate

Cat. No.: B078499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (Infrared

and Nuclear Magnetic Resonance) for ammonium tetraphenylborate. It includes a detailed

presentation of spectral data, experimental protocols for data acquisition, and a visual

representation of the analytical workflow.

Introduction
Ammonium tetraphenylborate ((NH₄)B(C₆H₅)₄) is an ionic compound consisting of an

ammonium cation (NH₄⁺) and a tetraphenylborate anion (B(C₆H₅)₄⁻). Spectroscopic analysis is

crucial for confirming the identity and purity of this compound, as well as for studying the

interactions between the cation and the anion. This guide focuses on two primary

spectroscopic techniques: Infrared (IR) spectroscopy, which probes the vibrational modes of

the molecule, and Nuclear Magnetic Resonance (NMR) spectroscopy, which provides

information about the chemical environment of the nuclei.

Infrared (IR) Spectroscopic Data
Infrared spectroscopy of ammonium tetraphenylborate reveals characteristic absorption

bands for both the ammonium and tetraphenylborate ions. The N-H stretching and deformation

vibrations of the ammonium ion are of particular interest.

Table 1: Summary of Key IR Absorption Bands for Ammonium Tetraphenylborate
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Vibrational Mode Wavenumber (cm⁻¹) Description

N-H Stretching ~3206 - 3217

Multiple bands observed due

to the interaction of the

ammonium ion with the

surrounding phenyl rings.[1]

N-H Deformation (Bending) ~1405

A characteristic absorption for

the ammonium ion. This band

is utilized for the quantitative

evaluation of ammonium ions.

[2]

Aromatic C-H Stretching ~3000 - 3100
Typical for the phenyl groups

of the tetraphenylborate anion.

Aromatic C=C Bending ~1400 - 1600

Characteristic in-plane and

out-of-plane bending vibrations

of the phenyl rings.

The infrared spectra indicate that the ammonium ion in ammonium tetraphenylborate is

hydrogen-bonded.[3][4] The interaction with the four phenyl rings of the tetraphenylborate

anion, however, offers little resistance to the bending and librational motion of the ammonium

ion.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy in solution provides distinct signals for the ammonium cation and the

tetraphenylborate anion. The choice of solvent is critical, with deuterated dimethyl sulfoxide

(DMSO-d₆) being a common choice.

¹H NMR Spectroscopy
The proton NMR spectrum shows signals for the protons of the ammonium ion and the phenyl

groups of the tetraphenylborate anion.

Table 2: ¹H NMR Chemical Shifts for Ammonium Tetraphenylborate in DMSO-d₆
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Description

NH₄⁺ ~7.0 - 7.5 Triplet

The triplet arises from

the coupling of the

protons with the ¹⁴N

nucleus (spin I=1).

The exact chemical

shift is sensitive to

solvent and

concentration.

Aromatic (ortho, meta,

para)
~6.8 - 7.5 Multiplet

These signals

correspond to the

protons on the four

phenyl rings of the

tetraphenylborate

anion.

¹³C NMR Spectroscopy
The carbon NMR spectrum displays signals corresponding to the carbon atoms of the phenyl

rings in the tetraphenylborate anion. Due to the symmetry of the anion, fewer signals than the

total number of carbon atoms are typically observed.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Tetraphenylborate Anion

Carbon Predicted Chemical Shift (δ, ppm)

C-ipso (C attached to B) ~163

C-ortho ~136

C-meta ~125

C-para ~121

Note: Specific experimental ¹³C NMR data for ammonium tetraphenylborate is not readily

available in the searched literature. The values presented are based on data for similar
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tetraphenylborate salts and theoretical predictions.

Experimental Protocols
The following are detailed methodologies for obtaining the IR and NMR spectra of ammonium
tetraphenylborate.

Infrared (IR) Spectroscopy
Sample Preparation (Solid State):

Two common methods for preparing solid samples for IR analysis are the KBr pellet method

and the Nujol mull method.

KBr Pellet Method:

Thoroughly grind 1-2 mg of ammonium tetraphenylborate with approximately 100-200

mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Place the mixture into a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Carefully remove the pellet from the die and place it in the sample holder of the IR

spectrometer.

Nujol Mull Method:

Grind a few milligrams of ammonium tetraphenylborate to a fine powder in an agate

mortar.

Add one to two drops of Nujol (mineral oil) and continue to grind until a smooth, uniform

paste (mull) is formed.

Spread a thin, even layer of the mull onto a KBr or NaCl salt plate.
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Place a second salt plate on top and gently press to create a thin film of the mull between

the plates.

Mount the plates in the spectrometer's sample holder.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a spectrum

with a good signal-to-noise ratio.

Background: A background spectrum of the empty sample compartment (or the KBr

pellet/salt plates with Nujol) should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (Solution):

Accurately weigh approximately 5-10 mg of ammonium tetraphenylborate.

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

Instrumentation and Data Acquisition:

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or

higher.

Solvent: DMSO-d₆.

Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) can be used as an

internal reference.
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¹H NMR Parameters:

Pulse Angle: 30-45 degrees.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled.

Pulse Angle: 30-45 degrees.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required

due to the low natural abundance of ¹³C.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of

ammonium tetraphenylborate.
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Caption: Workflow for the spectroscopic analysis of ammonium tetraphenylborate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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